Fluocinolone Acetonide Diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

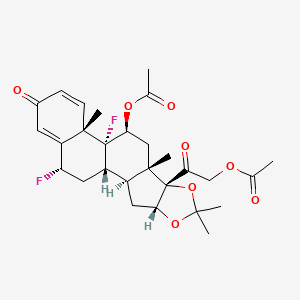

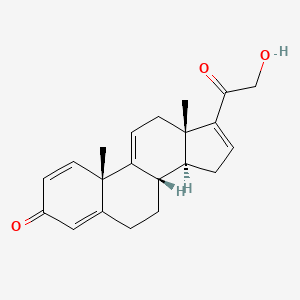

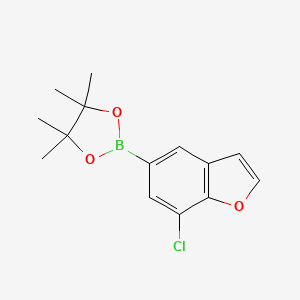

Fluocinolone Acetonide Diacetate is a synthetic corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions that enhance its activity. This compound is known for its potent anti-inflammatory properties and is used in various medical applications, including the treatment of skin disorders such as eczema, psoriasis, and dermatitis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fluocinolone Acetonide Diacetate is synthesized through a series of chemical reactions starting from natural steroid derivatives. The synthesis involves multiple steps, including fluorination, acetonide formation, and esterification. The fluorination step is crucial as it enhances the compound’s potency. The reaction conditions typically involve the use of fluorinating agents and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using advanced techniques to ensure consistency and quality. The process includes rigorous purification steps to remove impurities and achieve the desired product specifications. The use of bio-fermentation methods has also been explored to improve the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Fluocinolone Acetonide Diacetate undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents like hydrogen fluoride and other specialized chemicals. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes. Solvents such as acetonitrile and methanol are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of this compound, which exhibit enhanced anti-inflammatory properties. These derivatives are often used in medical formulations for topical and ophthalmic applications .

Aplicaciones Científicas De Investigación

Fluocinolone Acetonide Diacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of corticosteroid synthesis and fluorination reactions.

Biology: It is used in research on cell signaling pathways and the regulation of inflammatory responses.

Medicine: It is extensively used in the development of treatments for skin disorders, diabetic macular edema, and non-infectious uveitis.

Industry: It is used in the formulation of various pharmaceutical products, including creams, ointments, and intravitreal implants .

Mecanismo De Acción

Fluocinolone Acetonide Diacetate exerts its effects by binding to glucocorticoid receptors within cells. This binding leads to the inhibition of pro-inflammatory cytokines and mediators, reducing the migration and activation of inflammatory cells. The compound also induces the production of phospholipase A2 inhibitory proteins, which further suppresses the inflammatory response .

Comparación Con Compuestos Similares

Similar Compounds

Fluocinonide: Another potent corticosteroid used for similar dermatological conditions.

Clobetasol Propionate: A very high potency corticosteroid used for severe skin disorders.

Betamethasone Dipropionate: A high potency corticosteroid used for inflammatory skin conditions

Uniqueness

Fluocinolone Acetonide Diacetate is unique due to its specific fluorination pattern, which significantly enhances its anti-inflammatory activity without causing sodium retention. This makes it particularly effective for long-term use in treating chronic inflammatory conditions .

Propiedades

Fórmula molecular |

C28H34F2O8 |

|---|---|

Peso molecular |

536.6 g/mol |

Nombre IUPAC |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11-acetyloxy-12,19-difluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C28H34F2O8/c1-14(31)35-13-21(34)28-22(37-24(3,4)38-28)11-17-18-10-20(29)19-9-16(33)7-8-25(19,5)27(18,30)23(36-15(2)32)12-26(17,28)6/h7-9,17-18,20,22-23H,10-13H2,1-6H3/t17-,18-,20-,22+,23-,25-,26-,27-,28+/m0/s1 |

Clave InChI |

FYWZEYSIWPINFF-QRZYHXOCSA-N |

SMILES isomérico |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)OC(=O)C)C)OC(O2)(C)C |

SMILES canónico |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)OC(=O)C)C)OC(O2)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)

![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)

![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)